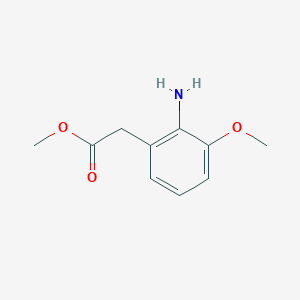

Methyl 2-(2-amino-3-methoxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-amino-3-methoxyphenyl)acetate is a chemical compound that belongs to the class of organic compounds known as phenylacetates. These are compounds containing a phenylacetate moiety, which consists of a phenyl group attached to an acetic acid. The specific structure of this compound suggests it has both amino and methoxy functional groups attached to the phenyl ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was prepared from corresponding acetoacetic esters and used as a reagent for the preparation of various heterocyclic systems . Another related compound, methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, was synthesized via N-alkylation of methyl α-azido glycinate N-benzoylated with methyl 2-amino-2-phenylacetate . These methods involve multiple steps and utilize different catalysts and protecting groups to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic methods. For example, the structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing interactions that form a dimer and a six-atom ring structure . Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from related compounds. For instance, methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate was synthesized through a reaction involving an oxadiazole ring, indicating the potential for this compound to participate in heterocyclic ring formation reactions . Additionally, the presence of amino and methoxy groups in the compound's structure suggests that it could undergo reactions typical for these functional groups, such as acylation, alkylation, or condensation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized. The antibacterial activity of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate against various bacterial strains was assessed, indicating potential biological activity . The solubility, melting point, and stability of such compounds can be influenced by the presence of different substituents on the phenyl ring, as well as the overall molecular conformation.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Preparation of L-2-Amino-5-arylpentanoic Acids

L-forms of certain amino acids, including those similar in structure to Methyl 2-(2-amino-3-methoxyphenyl)acetate, are constituent amino acids in AM-toxins. A method for the synthesis and resolution of these compounds is described, which includes steps like saponification, decarboxylation, and acylase resolution (Shimohigashi, Lee, & Izumiya, 1976).

Derivatives in Cephem Antibiotics Synthesis

The compound's derivatives are used in the synthesis of the fourth generation of cephem antibiotics. This process involves reactions with aminoisoxazoles and skeletal rearrangement (Tatsuta et al., 1994).

Biochemical Applications

Corrosion Inhibition Efficiency

Certain derivatives, like Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, are investigated for their efficiency in inhibiting corrosion on mild steel. This study includes weight loss, polarization curves, and electrochemical impedance spectroscopy (Djenane et al., 2019).

Synthesis of Heterocyclic Systems

Derivatives of this compound are used in the synthesis of various heterocyclic systems, which are key intermediates in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Antibacterial Activity

A synthesized compound, Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, derived from this compound, exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria (Karai et al., 2018).

Propiedades

IUPAC Name |

methyl 2-(2-amino-3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(10(8)11)6-9(12)14-2/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFBMJMCXSUHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)

![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)